Olaparib-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

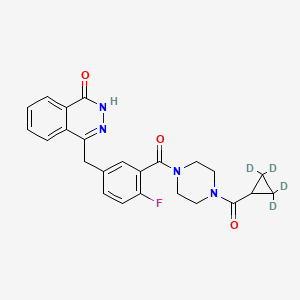

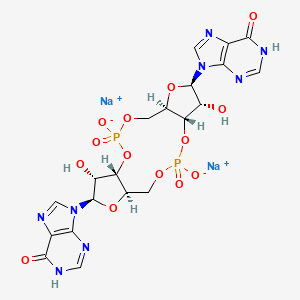

Olaparib-d4 is a deuterated form of olaparib, a poly (adenosine diphosphate-ribose) polymerase inhibitor. Olaparib is primarily used in the treatment of cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those associated with BRCA1 and BRCA2 mutations . The deuterated form, this compound, is often used as an internal standard in quantitative analysis due to its stability and similarity to the non-deuterated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid, is synthesized using the Negishi coupling reaction . The final steps involve the condensation reaction of the intermediate with N-Boc-piperazine, followed by the removal of the Boc group and reaction with cyclopropane carbonyl chloride to yield olaparib .

Industrial Production Methods

Industrial production methods for olaparib focus on optimizing yield and reducing the use of toxic reagents. Processes have been developed to improve the synthesis of crystalline forms of olaparib, which are essential for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Olaparib undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Forced degradation studies have shown that olaparib is susceptible to degradation under basic, acidic, and oxidative conditions .

Common Reagents and Conditions

Basic Conditions: Hydrolysis is performed using sodium hydroxide at elevated temperatures.

Acidic Conditions: Hydrolysis is performed using hydrochloric acid at elevated temperatures.

Oxidative Conditions: Oxidation is performed using hydrogen peroxide.

Major Products

The major degradation products of olaparib under these conditions include various hydrolyzed and oxidized forms of the compound .

Scientific Research Applications

Olaparib-d4 is widely used in scientific research as an internal standard for the quantification of olaparib in biological samples . This application is crucial in pharmacokinetic studies to ensure accurate measurement of drug concentrations. Additionally, olaparib itself is used in clinical research for its efficacy in treating BRCA-mutated cancers .

Mechanism of Action

Olaparib inhibits poly (adenosine diphosphate-ribose) polymerase enzymes, particularly poly (adenosine diphosphate-ribose) polymerase 1 and poly (adenosine diphosphate-ribose) polymerase 2 . These enzymes are involved in DNA repair processes. By inhibiting these enzymes, olaparib induces the accumulation of DNA damage in cancer cells, leading to cell death . This mechanism is particularly effective in cells with BRCA mutations, which already have compromised DNA repair pathways .

Comparison with Similar Compounds

Olaparib is one of several poly (adenosine diphosphate-ribose) polymerase inhibitors, including rucaparib and niraparib . While all these compounds inhibit poly (adenosine diphosphate-ribose) polymerase enzymes, they differ in their potency and ability to trap poly (adenosine diphosphate-ribose) polymerase-DNA complexes. For example, BMN 673 (talazoparib) is significantly more potent at trapping these complexes compared to olaparib . olaparib remains a widely used and well-studied option due to its efficacy and manageable side effect profile .

List of Similar Compounds

- Rucaparib

- Niraparib

- Talazoparib (BMN 673)

properties

Molecular Formula |

C24H23FN4O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |

InChI Key |

FDLYAMZZIXQODN-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)

![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)